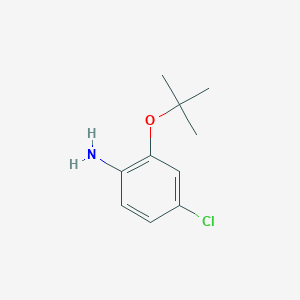

2-(Tert-butoxy)-4-chloroaniline

Beschreibung

2-(Tert-butoxy)-4-chloroaniline is a substituted aniline derivative featuring a tert-butoxy (–O–C(CH₃)₃) group at the ortho position (C2) and a chlorine atom at the para position (C4) relative to the amine (–NH₂) group. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to the steric and electronic effects imparted by the tert-butoxy substituent, which can influence reactivity, solubility, and biological activity .

Available data from product catalogs indicate its molecular formula as C₁₀H₁₄ClNO, with a molecular weight of 199.68 g/mol (calculated). Its structural analogs, such as 4-(tert-butyl)-2-chloroaniline (CAS 42265-67-8) and 4-chloro-2-methylaniline (CAS 95-69-2), are better characterized and serve as useful comparators .

Eigenschaften

Molekularformel |

C10H14ClNO |

|---|---|

Molekulargewicht |

199.68 g/mol |

IUPAC-Name |

4-chloro-2-[(2-methylpropan-2-yl)oxy]aniline |

InChI |

InChI=1S/C10H14ClNO/c1-10(2,3)13-9-6-7(11)4-5-8(9)12/h4-6H,12H2,1-3H3 |

InChI-Schlüssel |

UPCIXAREAXTBHZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC1=C(C=CC(=C1)Cl)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxy)-4-chloroaniline typically involves the protection of aniline followed by chlorination. One common method is to start with 4-chloroaniline and protect the amino group using tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like tetrahydrofuran (THF) at ambient temperature . The resulting product is 2-(Tert-butoxy)-4-chloroaniline.

Industrial Production Methods

Industrial production of 2-(Tert-butoxy)-4-chloroaniline may involve continuous flow processes to enhance efficiency and sustainability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the compound, making the process more versatile and sustainable compared to traditional batch methods .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Tert-butoxy)-4-chloroaniline undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or the aromatic ring.

Deprotection: The tert-butoxy group can be removed under acidic conditions to yield the corresponding aniline derivative.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are effective for removing the tert-butoxy group.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as methoxy or ethoxy derivatives.

Oxidation: Products include nitroso or nitro derivatives.

Reduction: Products include amine derivatives.

Deprotection: The major product is 4-chloroaniline.

Wissenschaftliche Forschungsanwendungen

2-(Tert-butoxy)-4-chloroaniline has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound can be used in the development of drugs, particularly those requiring specific functional groups for activity.

Materials Science: It is used in the synthesis of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Tert-butoxy)-4-chloroaniline involves its interaction with various molecular targets. The tert-butoxy group can act as a protecting group, allowing selective reactions at other sites on the molecule. The chloro group can participate in electrophilic aromatic substitution reactions, making the compound a versatile intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below summarizes key differences between 2-(tert-butoxy)-4-chloroaniline and related compounds:

Key Observations :

- Halogen Position: In 4-(tert-butyl)-2-chloroaniline, the chlorine is at C2, whereas in 2-(tert-butoxy)-4-chloroaniline, it is at C3. This positional difference alters electronic interactions with the aromatic ring and amine group .

Toxicity and Regulatory Considerations

- Chloroanilines: All chloro-substituted anilines exhibit varying degrees of toxicity.

- Comparative Toxicity: 4-Chloro-2-methylaniline (CAS 95-69-2) has been studied for nephrotoxic effects in rats, showing higher toxicity than unsubstituted aniline due to enhanced metabolic activation .

Biologische Aktivität

2-(Tert-butoxy)-4-chloroaniline is an organic compound classified as an aniline derivative, characterized by its unique structural features, including a tert-butoxy group and a chlorine atom attached to a benzene ring. This compound has garnered interest due to its potential biological activities and interactions with various biomolecules, which may influence its applications in pharmaceuticals and other fields.

- Molecular Formula : C11H14ClN

- Molecular Weight : 201.69 g/mol

- CAS Number : 5-Oxo-4,5-dihydro-3h-imidazo[4,5-b]pyridine-6-carboxylic acid

The presence of the tert-butoxy group provides steric hindrance, which can affect the compound's reactivity and biological interactions. The chlorine substituent may also play a significant role in modulating the compound's properties.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. The structural characteristics of 2-(tert-butoxy)-4-chloroaniline may allow it to interact with specific enzymes and receptors, possibly altering biochemical pathways. This interaction could lead to significant implications in drug design and development, particularly for targeting diseases where enzyme modulation is beneficial .

Study on Antiproliferative Activity

A study evaluated the antiproliferative effects of various aniline derivatives, including those structurally related to 2-(tert-butoxy)-4-chloroaniline. The results indicated that modifications in the aniline moiety could significantly impact biological activity. Compounds with similar substituents demonstrated varying degrees of effectiveness against cancer cell lines, highlighting the importance of structural optimization in enhancing biological efficacy .

Synthesis and Biological Evaluation

In another research effort, the synthesis of 2-(tert-butoxy)-4-chloroaniline was optimized for high yields and purity. Subsequent biological evaluations suggested potential applications in pharmaceutical synthesis as intermediates or active pharmaceutical ingredients (APIs). The compound's ability to undergo diverse chemical transformations enhances its utility in synthetic chemistry.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-(Tert-butyl)-6-chloroaniline | Chlorine at position 6 | Different reactivity due to chlorine positioning |

| 2-(Tert-butyl)-6-fluoroaniline | Fluorine instead of chlorine | Fluorine's electronegativity influences reactivity |

| 4-(Tert-butyl)-2-chloroaniline | Chlorine at position 2 | Positioning alters electronic effects |

This table illustrates how variations in substituents can lead to different biological activities and reactivities among aniline derivatives. The unique combination of tert-butoxy and chlorine in 2-(tert-butoxy)-4-chloroaniline allows for distinct chemical behavior compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.